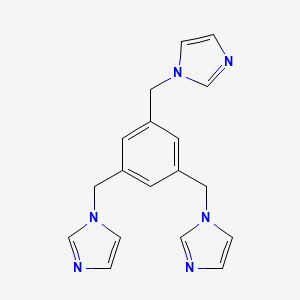

1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene

Overview

Description

“1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene” is a chemical compound with the molecular formula C18H18N6 . It appears as a white to light yellow powder or crystal .

Synthesis Analysis

The synthesis of this compound has been reported in several studies. For instance, one study reported the preparation of novel MOFs consisting of 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene (TIBM) as an organic linker and Al, Cr, and Cu as metal ions . Another study reported the synthesis of coordination polymers incorporating this compound .

Molecular Structure Analysis

The molecular structure of “this compound” has been analyzed in several studies. For example, one study reported the crystal structure of a coordination polymer incorporating this compound .

Chemical Reactions Analysis

The chemical reactions involving “this compound” have been studied in several works. For instance, one study reported the synthesis of coordination polymers incorporating this compound . Another study reported the preparation of novel MOFs using this compound as an organic linker .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a melting point of 185 °C and a predicted boiling point of 626.8±50.0 °C . The compound has a density of 1.3±0.1 g/cm3 .

Scientific Research Applications

Self-Assembly and Structural Transformation

1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene exhibits significant changes in structure upon oxidation, leading to dramatic changes in molecular arrangement. This transformation has been observed in the creation of parallel stacks and herringbone-type arrangements in crystal structures, indicating its potential in molecular self-assembly and structural design (Rajesh et al., 2008).

Synthesis and Properties of Coordination Polymers

This compound is effectively used in synthesizing novel metal-organic frameworks (MOFs) and coordination polymers with fascinating structures and interesting properties, such as varying geometric forms and supramolecular networks. These frameworks have potential applications in areas like gas adsorption and fluorescence (Li et al., 2020).

Fluorescent Supramolecular Liquid Crystals

A derivative of this compound has been used to design supramolecular columnar liquid crystals. These crystals exhibit broad mesomorphic ranges, good thermal stability, and strong fluorescence, which are significant for applications in display technologies and sensors (Xiong et al., 2014).

Sensing and Adsorption Properties in Metal Architectures

The compound has been explored for its role in creating metal architectures with selective sensing and adsorption properties. This is particularly relevant in the detection and capture of specific metal ions, which could have implications in environmental monitoring and purification processes (Liu et al., 2017).

Molecular Structure and NMR Analysis

The molecular structure and nuclear magnetic resonance (NMR) characteristics of this compound have been extensively studied, providing crucial insights into its chemical behavior and interactions. This knowledge is fundamental to its application in various fields of chemistry and material science (Sun et al., 2000).

Future Directions

The future directions for “1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene” could involve its use in the synthesis of novel MOFs and coordination polymers, as suggested by the studies found . These materials have potential applications in various fields, including gas storage, catalysis, and drug delivery.

Mechanism of Action

Target of Action

The primary targets of 1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene are metal ions . The compound contains three imidazole groups, which can form coordination compounds with metal ions .

Mode of Action

The compound interacts with its targets, the metal ions, through its imidazole groups . The resulting changes include the formation of coordination compounds, which can be used in various applications such as catalyst preparation and fluorescence probes .

Pharmacokinetics

Its solubility in organic solvents such as methanol, ethanol, and chloroform suggests that it may have good bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific metal ions it interacts with and the resulting coordination compounds. These compounds can be used in catalyst preparation and as fluorescence probes , indicating that the compound may have a wide range of effects at the molecular and cellular level.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its stability at room temperature suggests that it may be sensitive to high temperatures and light exposure. Furthermore, its solubility in organic solvents indicates that the presence of these solvents in the environment could influence its action and efficacy.

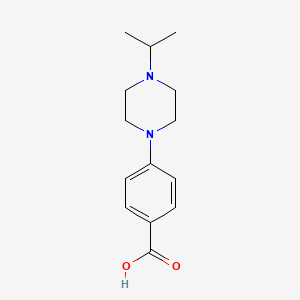

properties

IUPAC Name |

1-[[3,5-bis(imidazol-1-ylmethyl)phenyl]methyl]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N6/c1-4-22(13-19-1)10-16-7-17(11-23-5-2-20-14-23)9-18(8-16)12-24-6-3-21-15-24/h1-9,13-15H,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWCAOVHHIHUHLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)CC2=CC(=CC(=C2)CN3C=CN=C3)CN4C=CN=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is 1,3,5-Tris[(1H-imidazol-1-yl)methyl]benzene and why is it of interest in materials science?

A1: 1,3,5-Tris[(1H-imidazol-1-yl)methyl]benzene (hereinabbreviated as "timb") is a tripodal organic molecule containing three imidazole rings linked to a central benzene core. The imidazole nitrogen atoms can act as binding sites for metal ions, making timb a versatile ligand for constructing Metal-Organic Frameworks (MOFs). MOFs are crystalline materials with potential applications in gas storage, catalysis, and sensing due to their high porosity and tunable properties.

Q2: What types of MOF structures have been created using 1,3,5-Tris[(1H-imidazol-1-yl)methyl]benzene as a building block?

A2: Research has shown that timb can form diverse MOF architectures depending on the metal ion and reaction conditions. For example, timb has been used to create:

- 1D knotted chains: These chains were observed in a copper-based MOF with cyclohexane-1,3,5-tricarboxylic acid as a secondary ligand [].

- 2D layered structures: These layers were observed in a manganese-based MOF with sulfate anions [] and a cadmium-based MOF with hexafluorosilicate anions [].

- 3D porous frameworks: A cobalt-based MOF with cyclohexane-1,3,5-tricarboxylic acid exhibited a porous 3D structure with a rare (3, 4)-connected topology [].

Q3: How does the structure of 1,3,5-Tris[(1H-imidazol-1-yl)methyl]benzene influence its coordination with metal ions in MOFs?

A3: The tripodal geometry of timb with its three imidazole rings allows it to act as a bridging ligand, coordinating to multiple metal centers simultaneously. This bridging capability is essential for building extended MOF structures. The spatial arrangement of the imidazole rings also influences the overall topology and dimensionality of the resulting framework.

Q4: Besides structural characterization, what other studies have been conducted on MOFs incorporating 1,3,5-Tris[(1H-imidazol-1-yl)methyl]benzene?

A4: Researchers have investigated the thermal stability of these MOFs using thermogravimetric analysis (TGA). For instance, the manganese-based MOF with timb and sulfate anions exhibited stability up to 533 K []. Fluorescence properties of cadmium-based MOFs incorporating timb have also been studied [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Nickel(2+);8,21,34,47-tetratert-butyl-2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17(26),18,20,22,24,27(55),28,30(39),31,33,35,37,40,42(53),43(52),44,46,48,50-heptacosaene](/img/structure/B1638482.png)

![5-Benzyl-3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6-one](/img/structure/B1638493.png)

![1-[(2,5-difluorophenyl)methyl]piperidine-3-carboxylic Acid](/img/structure/B1638518.png)